molecular formula C10H15F3N2O B5973035 1,1,1-trifluoro-3-(4,4,5,5-tetramethyl-2-imidazolidinylidene)acetone

1,1,1-trifluoro-3-(4,4,5,5-tetramethyl-2-imidazolidinylidene)acetone

Cat. No. B5973035
M. Wt: 236.23 g/mol
InChI Key: YGVLAUKLKDOHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-3-(4,4,5,5-tetramethyl-2-imidazolidinylidene)acetone, commonly known as 'TTI', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of TTI is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reaction can lead to the inhibition of protein function, ultimately leading to cell death.
Biochemical and Physiological Effects:
TTI has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TTI can inhibit the growth of cancer cells, as well as the growth of various bacteria and fungi. TTI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, TTI can also have toxic effects on healthy cells at high concentrations, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTI is its high reactivity, which makes it a useful building block for the synthesis of novel compounds. TTI is also relatively easy to synthesize in high yield and purity. However, TTI can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TTI. One area of interest is the development of TTI-based materials with unique properties, such as high conductivity or self-healing properties. Another area of interest is the development of TTI-based drugs for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of TTI and its potential toxic effects on cells.

Synthesis Methods

TTI is synthesized through a multi-step process that involves the reaction of 1,1,1-trifluoroacetone with 4,4,5,5-tetramethylimidazoline-2-one. The resulting product is then subjected to further reactions to yield TTI in its final form. This synthesis method has been optimized and refined over the years, resulting in a high yield of TTI with high purity.

Scientific Research Applications

TTI has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TTI has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, TTI has been used as a ligand in various metal-catalyzed reactions. In medicinal chemistry, TTI has been studied for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal properties.

properties

IUPAC Name

1,1,1-trifluoro-3-(4,4,5,5-tetramethylimidazolidin-2-ylidene)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-8(2)9(3,4)15-7(14-8)5-6(16)10(11,12)13/h5,14-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLAUKLKDOHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=CC(=O)C(F)(F)F)N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(4,4,5,5-tetramethylimidazolidin-2-ylidene)propan-2-one

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